molecular formula C13H26O5 B1671683 Glyceryl 5-hydroxydecanoate CAS No. 26446-31-1

Glyceryl 5-hydroxydecanoate

Cat. No. B1671683
CAS RN: 26446-31-1
M. Wt: 262.34 g/mol
InChI Key: ILJDYMFZBMWGGZ-UHFFFAOYSA-N
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Description

Glyceryl 5-hydroxydecanoate is a chemical compound that is a monoester of glycerol and 5-hydroxydecanoic acid . It is used as a flavor and fragrance agent, and it has a tropical type odor and a creamy type flavor . It generates heavy buttery notes on heating and can be used in butter flavors for baked, cooked, or fried foods .


Synthesis Analysis

Glyceryl 5-hydroxydecanoate is typically synthesized through chemical methods . A common method involves reacting 5-hydroxydecanoic acid with glycerol in the presence of an acid catalyst to produce glyceryl 5-hydroxydecanoate .


Molecular Structure Analysis

The molecular formula of glyceryl 5-hydroxydecanoate is C13H26O5 . Its average mass is 262.342 Da and its monoisotopic mass is 262.178009 Da .


Physical And Chemical Properties Analysis

Glyceryl 5-hydroxydecanoate is a colorless to pale yellow viscous liquid with a mild fatty odor . It is insoluble in water but soluble in hot organic solvents and oils . It is also soluble in hot alcohol .

Scientific Research Applications

Biodegradable Polymers from Glycerol

Glycerol serves as a substrate for the bio-production of poly(hydroxyalkanoates) (PHAs), highlighting an innovative approach to produce value-added biopolymers. Pseudomonas strains can synthesize PHAs, including medium-chain-length PHA consisting primarily of 3-hydroxydecanoic acid from glycerol. This research underscores glycerol's potential as an alternative outlet for value-added product generation, especially in biodegradable polymer production (Ashby, Solaiman, & Foglia, 2005).

Catalytic Oxidation for High-Value Chemicals

The catalytic oxidation of glycerol can produce high-value chemicals, such as dihydroxyacetone, tartronic acid, and mesoxalic acid. This process is facilitated by metals like palladium, platinum, bismuth, or gold, with selectivity influenced by various parameters including metal particle size and reaction medium pH. This highlights the versatile reactivity of glycerol and its potential as a starting material for fine chemicals, offering a sustainable production pathway (Katryniok et al., 2011).

Glycerol Metabolism Engineering

Metabolic engineering of glycerol metabolism in Escherichia coli has been explored for enhanced production of 3-hydroxypropionic acid (3-HP), a platform chemical for various applications. Strategies include optimizing glycerol kinase expression and deleting the glpR gene, which represses glycerol utilization, thereby improving glycerol conversion rates and 3-HP production. This exemplifies the potential of genetic modifications in harnessing glycerol for biotechnological applications (Jung et al., 2014).

Application as Drug Carriers

Poly(glycerol-sebacate) (PGS), a biodegradable polymer, has been studied for its potential as a drug carrier. Research into PGS implants loaded with 5-fluorouracil indicates that PGS can effectively deliver drugs with good biocompatibility and minimal tissue toxicity. This suggests the application of glycerol-derived polymers in pharmaceuticals and cancer therapy, showcasing the biomedical applications of glycerol derivatives (Sun et al., 2009).

Modulation of Cellular Mechanisms

Glyceryl 5-hydroxydecanoate has been investigated for its role in modulating cellular mechanisms, particularly in the context of mitochondrial ATP-sensitive potassium (KATP) channels. This research is essential for understanding the biochemical pathways and potential therapeutic applications of glyceryl 5-hydroxydecanoate in cellular protection and treatment strategies (Lee et al., 2007).

Future Directions

Glyceryl 5-hydroxydecanoate has multiple uses and can be used in some industrial applications, such as additives in plastics and coatings, to improve their performance . As a promising biotechnological product, it is expected that multidisciplinary approaches will be increasingly adopted to develop methods for the safe, cost-effective, and highly efficient production of glyceryl 5-hydroxydecanoate at the industrial scale .

properties

IUPAC Name

2,3-dihydroxypropyl 5-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5/c1-2-3-4-6-11(15)7-5-8-13(17)18-10-12(16)9-14/h11-12,14-16H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJDYMFZBMWGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865289
Record name 2,3-Dihydroxypropyl 5-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow viscous liquid with a mild fatty odour
Record name Glycerol 5-hydroxydecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in hot organic solvents, oils, soluble in hot alcohol (in ethanol)
Record name Glycerol 5-hydroxydecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.045-1.051
Record name Glycerol 5-hydroxydecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Glyceryl 5-hydroxydecanoate

CAS RN

26446-31-1, 89410-67-3
Record name Glyceryl 5-hydroxydecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl 5-hydroxydecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089410673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 5-hydroxy-, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dihydroxypropyl 5-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxydecanoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-(5-HYDROXYDECANOATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6597ID2E8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Glyceryl 5-hydroxydecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032297
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Mohd Yusof, S Ab-Rahim, WZ Wan Ngah… - Science …, 2021 - ir.uitm.edu.my
… T2 triol, 1-beta-D-glucopyranosyloxy-3-octanone, isopetasoside, and 3-O-methylniveusin A levels decreased, while 8-oxodiacetoxyscirpenol, glyceryl 5-hydroxydecanoate and PE(20:4(…
Number of citations: 0 ir.uitm.edu.my
MI Khan - Saudi Journal of Biological Sciences, 2022 - Elsevier
… In other classes of lipids and lipid-like molecule, DMOG treatment resulted in a significant decrease in galbanic acid, glyceryl 5-hydroxydecanoate, erythro-6,8-pentacosanediol and (E)-…
Number of citations: 4 www.sciencedirect.com
G Reineccius - Source Book of Flavors, 1994 - Springer
… Glyceryl 5-hydroxydecanoate …
Number of citations: 0 link.springer.com
BJ Sandri, J Kim, GR Lubach, EF Lock… - American Journal …, 2022 - journals.physiology.org
The effects of iron deficiency (ID) during infancy extend beyond the hematologic compartment and include short-and long-term adverse effects on many tissues including the brain. …
Number of citations: 9 journals.physiology.org
G Rocchetti, S Michelini, V Pizzamiglio… - Food Research …, 2021 - Elsevier
Parmigiano Reggiano is a hard cheese with a Protected Designation of Origin (PDO) certification that also applies to the grated product. The percentage of rind in grated Parmigiano …
Number of citations: 22 www.sciencedirect.com
K Sandri - Methods - journals.physiology.org
Background: The effects of iron deficiency (ID) during infancy extend beyond the hematologic 36 compartment and include short-and long-term adverse effects on many tissues …
Number of citations: 0 journals.physiology.org
BJ Sandri, J Kim, GR Lubach, EF Lock… - American Journal of …, 2022 - ncbi.nlm.nih.gov
The effects of iron deficiency (ID) during infancy extend beyond the hematologic compartment and include short-and long-term adverse effects on many tissues including the brain. …
Number of citations: 0 www.ncbi.nlm.nih.gov
SD Smith, OH Fairfield - researchgate.net
(57) AISTRACT The present application relates to encapsulates, compositions, products comprising such encapsulates, and processes for making and using such encapsulates. Such …
Number of citations: 2 www.researchgate.net
HM Yusof, S Ab-Rahim, WZW Ngah, S Nathan… - Science …, 2021 - myjms.mohe.gov.my
… T2 triol, 1-beta-D-glucopyranosyloxy-3-octanone, isopetasoside, and 3-O-methylniveusin A levels decreased, while 8-oxodiacetoxyscirpenol, glyceryl 5-hydroxydecanoate and PE(20:4(…
Number of citations: 3 myjms.mohe.gov.my

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